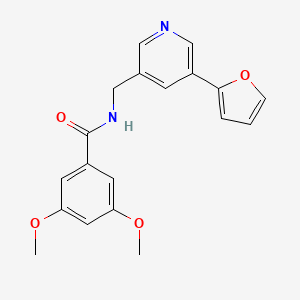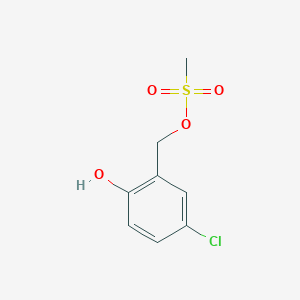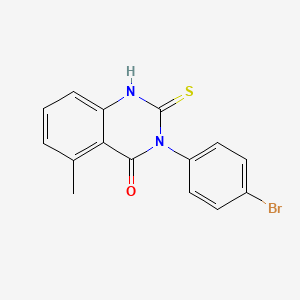
3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been used in scientific research to study its potential applications and effects. This compound is synthesized using a three-step process which involves bromination, methylation, and thiolysis. 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific research fields, such as biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Compounds with the quinazolinone framework, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, have been reported to exhibit significant analgesic activity. These compounds showed analgesic activity comparable to standard analgesic drugs in in vitro models, indicating their potential in pain management (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
Quinazolinones and their derivatives have been explored for their hypolipidemic activities. For instance, NO-1886 and its analogs were synthesized to study their effects on lipid metabolism. These compounds demonstrated the ability to lower triglyceride and total cholesterol levels, suggesting their potential as hypolipidemic agents (Y. Kurogi et al., 1996).
H1-antihistaminic Agents
Novel quinazolin-4(3H)-ones have shown promising H1-antihistaminic activity in vivo on guinea pigs, offering protection against histamine-induced bronchospasm. These findings suggest their potential in developing new classes of H1-antihistaminic agents (V. Alagarsamy, P. Parthiban, 2013).
Antimicrobial Activity
Research on furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone has demonstrated significant growth inhibition of bacteria and fungi. This highlights their potential as effective antimicrobial agents (A. Abu‐Hashem, 2018).
Antitumor Agents
Quinazolinone derivatives have also been evaluated for their antitumor activities against Ehrlich Ascites Carcinoma cells. The synthesis of these compounds opens avenues for developing novel antitumor agents (S. Barakat et al., 2007).
Corrosion Inhibition
Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their inhibition efficiency, as high as 96% for certain compounds, indicates their utility in industrial applications to prevent corrosion (N. Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)14(19)18(15(20)17-12)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBRQFSEJIYRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

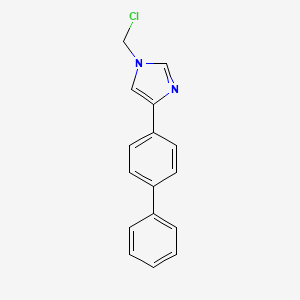
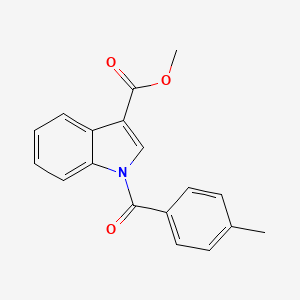
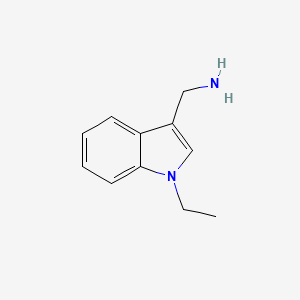

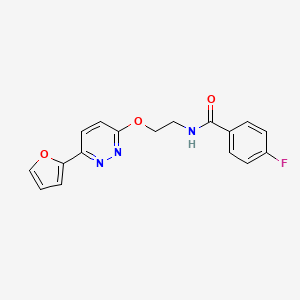
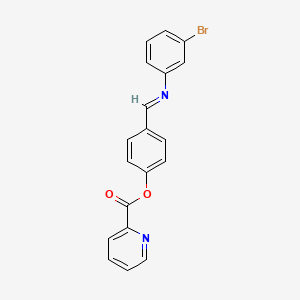
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
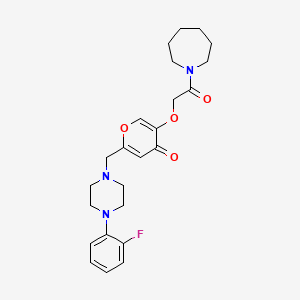
![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)

